1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene
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Overview
Description
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is an organic compound with the molecular formula C11H13BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2,4,6-trimethylbenzene. The typical synthetic route includes:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chloromethylation: The introduction of chloromethyl groups to the benzene ring. This step can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-2,4,6-trimethylbenzene: Lacks the chloromethyl groups.
1-Chloro-3,5-bis(bromomethyl)-2,4,6-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.
Biological Activity
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene (CAS: 262422-09-3) is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C₁₁H₁₃BrCl₂
- Molar Mass : 296.03 g/mol
- LogP : 5.46 (indicating high lipophilicity)
- Polar Surface Area : 0 Ų (suggesting low polarity)
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential toxicity and environmental impact. The compound's structure suggests that it may interact with biological systems through mechanisms typical of halogenated compounds.
Toxicity Studies
Case Study 1: Toxicological Assessment
A study conducted on structurally similar chlorinated compounds demonstrated significant hepatotoxicity in animal models. The findings suggested that exposure led to increased liver enzyme levels and histopathological changes in liver tissues . Although direct studies on this compound are lacking, the implications from related compounds highlight the need for caution.
Case Study 2: Ecotoxicological Evaluation
Research on the ecotoxicological effects of similar brominated compounds revealed adverse effects on fish and invertebrate populations at low concentrations. These studies emphasize the importance of assessing the ecological risks associated with the release of such compounds into aquatic environments .
Research Findings
Recent investigations into halogenated aromatic compounds have focused on their mechanisms of action within biological systems:
- Mechanism of Action : Halogenated benzene derivatives may act as endocrine disruptors by mimicking or blocking hormone functions.
- Metabolism : Initial metabolism often involves cytochrome P450 enzymes leading to reactive intermediates that can bind to cellular macromolecules, causing cytotoxicity.
Summary Table of Biological Activity
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₃BrCl₂ |
Molar Mass | 296.03 g/mol |
LogP | 5.46 |
Toxicological Classification | Potentially toxic; requires further study |
Environmental Impact | High bioaccumulation potential |
Properties
Molecular Formula |
C11H13BrCl2 |
---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C11H13BrCl2/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h4-5H2,1-3H3 |
InChI Key |
JGTMSYCDZYGGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)Br)C)CCl |
Origin of Product |
United States |
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